2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione
Overview
Description
The compound “2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione” appears to contain an oxirane (also known as an epoxide) group, a propyl group, and an isoindoline-1,3-dione group. Oxiranes are three-membered cyclic ethers that are highly reactive due to ring strain . Isoindoline-1,3-dione is a heterocyclic compound that is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxirane ring, possibly through an epoxidation reaction . The isoindoline-1,3-dione could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three-membered oxirane ring, the propyl chain, and the isoindoline-1,3-dione ring system .Chemical Reactions Analysis
Oxiranes are known to undergo a variety of reactions, including ring-opening reactions, which can be initiated by acids, bases, or nucleophiles . The isoindoline-1,3-dione group could potentially undergo reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxirane ring would make it reactive, and the isoindoline-1,3-dione group could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Structure
Synthesis and Antimicrobial Studies : The compound 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, a derivative of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, has been synthesized and analyzed for its structure and antimicrobial activity. Its crystal structure was determined, exhibiting monoclinic properties, and it showed moderate antimicrobial activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Enantiopure Synthesis for Antibacterial Agents : Research on the enantiopure synthesis of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, closely related to the target compound, has been developed. This synthesis is crucial for creating antibacterial agents containing the 2-oxazolidinone moiety (Rajesh et al., 2011).
Efficient Green Catalytic System : The synthesis of Isoindoline-1,3-dione derivatives, including 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, can be enhanced by an efficient green catalytic system using the Water Extract of Onion Peel Ash (WEOPA). This method offers environmental benefits and viable bio-waste management (Journal et al., 2019).
Application in Corrosion Inhibition
- Aza-pseudopeptides as Corrosion Inhibitors : Aza-pseudopeptides, including 2-(1-(3-methyl-5,6-dihydropyridazin-1(2H)-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione, have been synthesized and found to be effective corrosion inhibitors for mild steel in acidic conditions. This application demonstrates the compound's potential in industrial settings (Chadli et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(oxiran-2-yl)propyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)7-3-4-9-8-17-9/h1-2,5-6,9H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJPULUYCYQIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320901 | |
Record name | 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione | |
CAS RN |
93272-49-2 | |
Record name | NSC366113 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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